Ethyl 2-chloro-9H-purine-8-carboxylate

Description

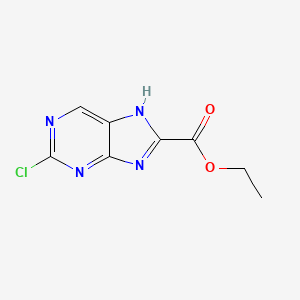

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-chloro-7H-purine-8-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN4O2/c1-2-15-7(14)6-11-4-3-10-8(9)13-5(4)12-6/h3H,2H2,1H3,(H,10,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHQSLOGSXNASGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC2=NC(=NC=C2N1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90647988 | |

| Record name | Ethyl 2-chloro-7H-purine-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1044772-74-8 | |

| Record name | Ethyl 2-chloro-7H-purine-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-chloro-9H-purine-8-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl 2-chloro-9H-purine-8-carboxylate: A Technical Guide to Scaffold Functionalization and Medicinal Chemistry Applications

Executive Summary

In modern drug discovery, the purine scaffold remains one of the most privileged structures due to its role as an isostere for ATP and natural nucleosides. Ethyl 2-chloro-9H-purine-8-carboxylate (CAS: 1044772-74-8) represents a highly versatile, bifunctional building block[1]. By strategically positioning a reactive chlorine atom at the C2 position and an ethyl ester at the C8 position, this molecule serves as a critical intermediate for synthesizing complex kinase inhibitors, adenosine receptor antagonists, and novel antiproliferative agents[2],[3].

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic structural data. Here, we will dissect the mechanistic reactivity of this scaffold, provide field-proven, self-validating protocols for its functionalization, and map its integration into biological signaling pathways.

Physicochemical Profiling

Understanding the baseline physicochemical properties of Ethyl 2-chloro-9H-purine-8-carboxylate is essential for predicting its solubility, reactivity, and behavior in downstream chromatographic purifications.

| Property | Value |

| Chemical Name | Ethyl 2-chloro-9H-purine-8-carboxylate |

| CAS Registry Number | 1044772-74-8 |

| Molecular Formula | C8H7ClN4O2 |

| Molecular Weight | 226.62 g/mol |

| Monoisotopic Mass | 226.02576 Da |

| Core Scaffold | Purine (imidazo[4,5-d]pyrimidine) |

| Key Reactive Sites | C2 (Electrophilic), C8 (Ester), N9 (Nucleophilic) |

Data aggregated from verified chemical vendor databases and structural informatics[4],[1].

Mechanistic Chemistry & Reactivity Profiling

The utility of Ethyl 2-chloro-9H-purine-8-carboxylate lies in its orthogonal reactivity. The "push-pull" electronic structure of the substituted purine ring allows for highly regioselective modifications[5].

The C2 Position: Primed for SNAr

The C2 position is occupied by a chlorine atom. The inherent electron-withdrawing nature of the pyrimidine sub-ring, compounded by the electron-withdrawing effect of the C8-carboxylate, renders the C2 carbon highly electrophilic. This makes it an ideal candidate for Nucleophilic Aromatic Substitution (SNAr) . Unlike C6-chloropurines which react rapidly at room temperature, C2-chloropurines typically require elevated temperatures or transition-metal catalysis (e.g., Buchwald-Hartwig coupling) to overcome the activation energy barrier[6],[7].

The C8 Position: Ester Functionalization

The ethyl carboxylate at C8 provides a handle for extending the molecule into the solvent-exposed regions of target protein binding pockets. It can be directly converted into an amide via saponification followed by standard peptide coupling (e.g., HATU/DIPEA), or reduced to a hydroxymethyl group to synthesize novel bicyclic 8,9-dihydro-7H-purine-8-carboxylate scaffolds[3].

The N9 Position: Alkylation and Protection

The N9 proton is relatively acidic. Before executing harsh SNAr reactions at C2, it is often necessary to protect the N9 position (e.g., with a Tetrahydropyranyl (THP) or 2-(Trimethylsilyl)ethoxymethyl (SEM) group) to prevent unwanted side reactions and increase the solubility of the scaffold in organic solvents[6].

Synthetic Workflows & Experimental Protocols

To demonstrate the utility of this scaffold, the following is a self-validating protocol for the SNAr displacement of the C2-chlorine with a primary amine, a fundamental step in generating ATP-competitive kinase inhibitors.

Protocol: Nucleophilic Aromatic Substitution (SNAr) at C2

Objective: To synthesize an N2-alkylated-9H-purine-8-carboxylate derivative.

Reagents & Materials:

-

Ethyl 2-chloro-9H-purine-8-carboxylate (N9-protected) (1.0 eq)

-

Cyclopentylamine (1.5 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

-

n-Butanol (Anhydrous)

Step-by-Step Methodology & Causality:

-

Reaction Setup: In an oven-dried reaction vial equipped with a magnetic stir bar, dissolve the N9-protected Ethyl 2-chloro-9H-purine-8-carboxylate in anhydrous n-butanol (0.2 M concentration).

-

Rationale:n-Butanol is selected because its high boiling point (117 °C) allows for the thermal energy required to drive the C2-SNAr reaction, while its polarity effectively solvates the purine intermediates[6].

-

-

Base Addition: Add DIPEA (2.0 eq) to the stirring solution.

-

Rationale: DIPEA acts as a non-nucleophilic proton sponge. It neutralizes the HCl byproduct generated during the substitution, preventing the acidification of the reaction mixture without competing with cyclopentylamine for the electrophilic C2 center.

-

-

Nucleophile Addition: Add cyclopentylamine (1.5 eq) dropwise. Seal the vial and heat to 80 °C for 16 hours.

-

In-Process Monitoring (Self-Validation): Monitor the reaction via TLC (EtOAc/Hexanes 1:1) and LC-MS. The disappearance of the starting material mass (m/z ~227 for the unprotected core) and the appearance of the product mass indicates successful substitution.

-

Workup: Cool the reaction to room temperature, concentrate under reduced pressure, and partition the residue between Ethyl Acetate and saturated aqueous NaHCO3. Extract the aqueous layer twice with EtOAc. Dry the combined organic layers over Na2SO4, filter, and concentrate.

-

Purification: Purify via flash column chromatography (silica gel) to yield the pure C2-aminated product.

Workflow Visualization

Fig 1: Stepwise synthetic workflow for functionalizing the purine scaffold.

Applications in Medicinal Chemistry

Derivatives of Ethyl 2-chloro-9H-purine-8-carboxylate are heavily utilized in the development of targeted therapeutics.

Kinase Inhibitors: By installing specific anilines or aliphatic amines at the C2 position and modifying the C8 carboxylate, researchers can generate potent inhibitors of human phosphatidylinositol 3-kinase delta (PI3Kδ), a critical target in hematological malignancies[2]. The purine core mimics the adenine ring of ATP, anchoring the molecule in the kinase hinge region.

Adenosine Receptor Antagonists: Purine-8-carboxamides (derived from the C8 ester) are well-documented antagonists of the A2A adenosine receptor. In the tumor microenvironment, high levels of extracellular adenosine bind to A2A receptors on T-cells, raising intracellular cAMP and suppressing immune responses. Purine derivatives block this interaction, restoring T-cell activity.

Biological Pathway Visualization

Fig 2: A2A receptor signaling pathway modulated by purine antagonists.

Analytical Characterization Standards

To ensure the integrity of the synthesized Ethyl 2-chloro-9H-purine-8-carboxylate and its downstream products, rigorous analytical characterization is mandatory.

-

1H NMR (DMSO-d6 or CDCl3): The defining feature of the unfunctionalized core is the absence of a C2 proton and the presence of the ethyl ester signals (a distinct quartet around 4.4 ppm for the -CH2- and a triplet around 1.4 ppm for the -CH3). The N9 proton (if unprotected) will appear as a broad singlet far downfield (>13 ppm).

-

LC-MS (ESI+): The compound will exhibit a characteristic chlorine isotope pattern (approximate 3:1 ratio of M to M+2 peaks) at m/z 227.0 [M+H]+ and 229.0 [M+2+H]+.

References[4] PubChemLite - Ethyl 2-chloro-9h-purine-8-carboxylate (C8H7ClN4O2). uni.lu. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWVzQYtdFmMulzqdm4AUssndJbILErVTzlM6p4pTt144Yg_rUEHGcC8cLXXZBHzrTSwLeUhiHkEvOP8uzEvFSVNWujT_9CWp_zmN48zcgGm-YtAJZZka9wkRB_WrGeeaGY69hDKC_SxepVcFLkMg==[1] 2089972-52-9 | Ethyl 2,6-dichloro-9H-purine-8-carboxylate (Related Products). BLD Pharm. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGv6l0axyGnb98NHHGtewG0EufTM7f0JPFnthif4ARYidX0FO1PybtmeQrQaPiK-scI2Hn59a5D68tS1nc5K7V-44m7s75AtSASz3C2KxBAncuBkANe6pNbGRZSqUXS1-VxJB_M_4CYcbS0BNzUiA==[6] Synthesis and evaluation of 18F-labeled ATP competitive inhibitors of topoisomerase II as probes for imaging topoisomerase II expression. PMC - NIH. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVWdzEUpPSxV0teJH4hF8Bzlj8ZovGbm8QK_4G2eWbC0rN4eu5C7tAVO3LNmzAyHWwvgXO4nc-ua2xtlRRUmRF2WZJ9cO0zlxJnRHCwKadi2vqjlwAnMs-ehFvBGfx1KXmyEcoU3ul9D0wHVo=[2] AU2013347539B2 - Purine inhibitors of human phosphatidylinositol 3-kinase delta. Google Patents. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFitXL0sHsHUNHNe_VG1qPJpNc3kJ_BxULt4Oyc3pRSpzLtTue41ehHAMqXdQFdH53RsK6nej1uzT5kmCXpyhiWBqhnWRTfY74nraH21bFfL0ENJ9K6Ydh4Xkq29Dn7XxTMm0FJrMkOLPiasoEg7A==[7] Catalysis of nucleophilic aromatic substitutions in the 2,6,8-trisubstituted purines and application in the synthesis of combinatorial libraries. ResearchGate. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3o2zQlHiqkacm1oR3UAikmOTqPBnJLDNkMti_rU68tFqqgrpxNuGLG5dpLq8oLUvBJb4mNMIsuVJzr_tx_pQl7JGs0H1VTbQd3zOHTG_Bn5c2b95fDgUHIxZpCswOrMK1JCptohgZ93DV1Jr0N1QUUazyegqfvNTL5h2LRsXhpbiOgC--zMItqqsR0kO1Ydc78cd-cqeAfFXXSXtXpSw5nCWOsQjs9vLWLQ3Iq4zotc-ltTPuIVtJ5BXI1bp8-fwOfE2ELkeUWOl48EJC-3Q-U3iucDBtPRnVAUrU8UzbutOa_p47N7cefeb4Att1tpMmM3u8bnuUO4YQhqs=[5] Synthesis, Photophysical Behavior, and Electronic Structure of Push-Pull Purines. ResearchGate. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsMOVG2wZbCDWYEdNbXU956suCx3HbO7to529ueAOvDyTNFqwiO-0J7GS2Q9HyM_QwqOhMJv4PWBKUqHbuxtb-kIVs5g67fqajQKVqbShRUv5RbcYIBMkBBjKqYn0iSKZ-232xdsSZSET-m4b1_hI_AGT5INvSwRAiKVn-s4FiyqdUTXr4t_K7MTxMCKcG03KtvhSj7cA33ili-GBwhrj98z8CWgfNG7W3do7iGWN2c4R271r77IRDqsER-A==[3] Synthesis and preliminary antiproliferative activity of new pteridin-7(8H)-one derivatives. PMC - NIH. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLZsYMkCsUeR3v_0fS4XksEwzRYn67I35LA431UNSv8P07zNTnk0Rtewc8ZiCIpX7zFjFZjsw8Riditjx-nJuhpEwghV2K2jv8A-QhVOZTuyc4O7-Pyg_xYHILsEn5YgbW0eXD

Sources

- 1. 2089972-52-9|Ethyl 2,6-dichloro-9H-purine-8-carboxylate|BLD Pharm [bldpharm.com]

- 2. AU2013347539B2 - Purine inhibitors of human phosphatidylinositol 3-kinase delta - Google Patents [patents.google.com]

- 3. Synthesis and preliminary antiproliferative activity of new pteridin-7(8H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PubChemLite - Ethyl 2-chloro-9h-purine-8-carboxylate (C8H7ClN4O2) [pubchemlite.lcsb.uni.lu]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and evaluation of 18F-labeled ATP competitive inhibitors of topoisomerase II as probes for imaging topoisomerase II expression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Architectural Synthesis and Functionalization of Ethyl 2-chloro-9H-purine-8-carboxylate

Executive Summary

In the landscape of modern medicinal chemistry, the purine scaffold remains a privileged structure due to its role as a bioisostere for endogenous nucleotides (e.g., adenine and guanine). Among the advanced building blocks used to construct novel therapeutics, ethyl 2-chloro-9H-purine-8-carboxylate (CAS: 1044772-74-8) stands out as a highly versatile, bifunctional intermediate[1]. Its unique substitution pattern—a reactive halogen at the C2 position and an ester-protected carboxylic acid at the C8 position—enables orthogonal, late-stage functionalizations. This technical guide provides an in-depth mechanistic analysis and self-validating protocols for utilizing this scaffold in the development of kinase inhibitors and receptor modulators.

Physicochemical & Structural Profiling

Understanding the innate reactivity of the purine core requires a precise mapping of its physicochemical properties. The electron-deficient nature of the pyrimidine ring, exacerbated by the electron-withdrawing ester at C8, heavily influences the molecule's synthetic behavior.

Quantitative Data Summary

| Property | Value |

| Compound Name | Ethyl 2-chloro-9H-purine-8-carboxylate |

| CAS Registry Number | 1044772-74-8 |

| Parent Acid CAS | 1044772-71-5 (2-chloro-9H-purine-8-carboxylic acid) |

| Molecular Formula | C8H7ClN4O2 |

| Monoisotopic Mass | 226.02576 Da |

| Predicted CCS ([M+H]+) | 143.8 Ų |

| Predicted CCS ([M-H]-) | 142.5 Ų |

| Data synthesized from PubChemLite[2] and Leyan Reagents[3]. |

Structural Causality

-

C2 Chlorine Reactivity: The purine system is highly electrophilic. The presence of the C8 ester further depletes electron density from the C2 carbon, making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by amines, thiols, or alcohols under relatively mild conditions.

-

C8 Ethyl Ester Utility: The ethyl ester serves a dual purpose. It acts as a robust protecting group for the carboxylic acid during harsh C2 or N9 modifications, and it provides a vector for subsequent saponification and amide coupling[4].

-

N9/N7 Tautomerism: As a 9H-purine, the molecule exists in a tautomeric equilibrium with its 7H-form. In synthetic workflows, alkylation typically occurs preferentially at N9 due to lower steric hindrance and higher thermodynamic stability.

Orthogonal Functionalization Logic

To construct complex pharmacophores, chemists rely on the orthogonal reactivity of the scaffold's functional groups. The standard workflow isolates the reactivity of N9, C2, and C8 to prevent cross-polymerization or unwanted side reactions.

Fig 1: Orthogonal functionalization pathways of the 2-chloro-9H-purine-8-carboxylate scaffold.

Self-Validating Experimental Methodologies

The following protocols are designed with built-in causality and self-validation mechanisms to ensure high-fidelity synthesis.

Regioselective C2 Nucleophilic Aromatic Substitution (SNAr)

Objective: Displace the C2 chlorine with a primary amine to establish the solvent-channel vector of the pharmacophore.

-

Step 1: Charge a dry, nitrogen-flushed round-bottom flask with ethyl 2-chloro-9H-purine-8-carboxylate (1.0 eq) and anhydrous n-butanol (0.2 M).

-

Causality:n-Butanol is selected due to its high boiling point (117°C), which provides sufficient thermal energy to overcome the SNAr activation barrier without requiring pressurized microwave reactors.

-

-

Step 2: Add the primary amine (1.2 eq) followed by N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

-

Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. It scavenges the HCl byproduct generated during the substitution, preventing the protonation and deactivation of the incoming nucleophilic amine.

-

-

Step 3: Heat the reaction mixture to 100°C under reflux for 12 hours.

-

Step 4 (Self-Validation): Monitor the reaction progression via LC-MS. The starting material exhibits a characteristic 3:1 isotopic cluster at m/z 227/229 ([M+H]+) due to the natural abundance of ³⁵Cl/³⁷Cl isotopes[2]. Successful conversion is definitively validated by the complete disappearance of this isotopic signature and the emergence of the target mass (M - 35.5 Da + Amine Mass).

-

Step 5: Upon completion, concentrate the mixture in vacuo, reconstitute in ethyl acetate, and wash with saturated aqueous NaHCO₃ and brine. Dry over anhydrous Na₂SO₄, filter, concentrate, and purify via flash column chromatography.

C8 Ester Saponification to Carboxylic Acid

Objective: Unmask the C8 ethyl ester to yield the free carboxylic acid (CAS: 1044772-71-5)[4] for subsequent amide coupling.

-

Step 1: Dissolve the C2-substituted ethyl 9H-purine-8-carboxylate (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H₂O (0.1 M).

-

Causality: A biphasic solvent system is critical. THF and MeOH ensure complete dissolution of the organic purine ester, while water acts as the vehicle for the inorganic base.

-

-

Step 2: Add Lithium hydroxide monohydrate (LiOH·H₂O) (3.0 eq) in a single portion at 0°C.

-

Causality: LiOH is chosen over NaOH or KOH because the lithium cation strongly coordinates with the ester carbonyl oxygen. This Lewis-acid-like activation enhances the electrophilicity of the carbon, allowing saponification to proceed rapidly at ambient temperatures, thereby preventing degradation of the delicate purine core.

-

-

Step 3: Warm the reaction to ambient temperature and stir for 4 hours.

-

Step 4 (Self-Validation): Concentrate the mixture in vacuo to remove the volatile organic solvents (THF/MeOH). Dilute the remaining aqueous layer with water and cool to 0°C. Dropwise add 1M HCl until the pH reaches 3-4. The self-validation occurs instantly: the free carboxylic acid, which is insoluble in acidic water, will rapidly precipitate as a solid mass.

-

Step 5: Isolate the precipitate via vacuum filtration, wash with cold water, and dry under high vacuum to yield the pure acid.

Mechanistic Applications in Drug Target Modulation

Ethyl 2-chloro-9H-purine-8-carboxylate is a foundational architecture for designing ATP-competitive kinase inhibitors. Because the purine core mimics the adenine ring of ATP, it anchors the molecule into the highly conserved hinge region of kinases.

By functionalizing the C2 and C8 positions, chemists can precisely map the three-dimensional geometry of the target protein. The C2 substituent typically projects outward into the solvent-exposed channel, dictating kinase selectivity, while the C8 vector extends deep into the ribose-binding pocket, allowing for critical hydrogen bonding with the DFG (Asp-Phe-Gly) motif.

Fig 2: Pharmacophore mapping of the purine scaffold within a kinase ATP-binding pocket.

References

-

[2] PubChemLite. Ethyl 2-chloro-9h-purine-8-carboxylate (C8H7ClN4O2). Université du Luxembourg. Available at:

-

[1] Echemi. ethyl 2-chloro-9H-purine-8-carboxylate | 1044772-74-8. Available at:

-

[3] Leyan Reagents. 2-氯-9h-嘌呤-8-羧酸乙酯 (2-Chloro-9H-purine-8-carboxylic acid). Available at:

-

[4] BLD Pharm. 2-Chloro-9H-purine-8-carboxylic acid. Available at:

Sources

Ethyl 2-chloro-9H-purine-8-carboxylate CAS number search

Title: Comprehensive Technical Guide to Ethyl 2-chloro-9H-purine-8-carboxylate (CAS: 1044772-74-8): Synthesis, Mechanisms, and Applications in Drug Discovery

Executive Summary In the landscape of medicinal chemistry, the purine scaffold remains one of the most privileged structures for drug discovery, serving as the foundational pharmacophore for kinase inhibitors, antiviral agents, and adenosine receptor modulators. Ethyl 2-chloro-9H-purine-8-carboxylate (CAS: 1044772-74-8) represents a highly specialized, bifunctional building block designed to overcome the classical pharmacokinetic limitations of endogenous purines. This whitepaper provides an in-depth analysis of its physicochemical profile, validated synthetic pathways, and its mechanistic utility in modern drug development.

Structural Rationale & Physicochemical Profiling

The molecular architecture of Ethyl 2-chloro-9H-purine-8-carboxylate is engineered for both stability and synthetic versatility ([1], [2]).

-

The 2-Chloro Modification: Endogenous purines are rapidly degraded by Adenosine Deaminase (ADA). The introduction of a strongly electronegative and sterically bulky chlorine atom at the C2 position drastically alters the electron density of the pyrimidine ring. This modification prevents the nucleophilic attack required for ADA-mediated deamination, thereby conferring exceptional metabolic stability ([5]).

-

The 8-Carboxylate Moiety: The ethyl ester at the C8 position serves as a lipophilic masking group and a highly reactive synthetic handle. It allows for subsequent amidation or cross-coupling reactions to explore the chemical space within the orthosteric binding pockets of target receptors ([3]).

Table 1: Quantitative Physicochemical Data

| Property | Specification |

|---|---|

| CAS Number | 1044772-74-8 |

| Molecular Formula | C8H7ClN4O2 |

| Molecular Weight | 226.62 g/mol |

| Monoisotopic Mass | 226.02576 Da |

| SMILES String | O=C(C1=NC2=CN=C(Cl)N=C2N1)OCC |

| Primary Utility | Precursor for A1/A2A Receptor Ligands |

Synthetic Methodology & Mechanistic Pathways

The de novo synthesis of 8-substituted purines requires precise regiocontrol to ensure the correct cyclization of the imidazole ring. The most robust pathway utilizes 2-chloropyrimidine-4,5-diamine as the starting material.

Caption: Synthetic workflow for Ethyl 2-chloro-9H-purine-8-carboxylate via cyclodehydration.

Protocol 1: Chemical Synthesis & Purification (Self-Validating System)

Causality & Design: The reaction exploits the differential nucleophilicity of the diamine. The 5-amino group is more nucleophilic than the 4-amino group (which is conjugated with the pyrimidine ring nitrogen), allowing for regioselective acylation. Phosphorus oxychloride (POCl₃) is selected for the second step because it acts as both a solvent and a potent dehydrating agent, irreversibly trapping the enol tautomer to drive the cyclization forward.

Step-by-Step Procedure:

-

Acylation: Dissolve 1.0 eq of 2-chloropyrimidine-4,5-diamine in anhydrous THF. Add 1.2 eq of triethylamine (TEA). Causality: TEA acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the starting material which would otherwise stall the reaction.

-

Dropwise add 1.05 eq of ethyl chlorooxoacetate at 0°C under an argon atmosphere. Stir for 2 hours at room temperature.

-

Validation Check 1: Monitor via TLC (Hexane:EtOAc 1:1). The complete disappearance of the highly polar diamine spot validates the formation of the intermediate.

-

Cyclodehydration: Concentrate the mixture in vacuo, resuspend the crude intermediate in POCl₃ (10 volumes), and reflux at 100°C for 4 hours.

-

Workup: Carefully quench the reaction by pouring it over crushed ice. Extract with ethyl acetate, wash with saturated NaHCO₃, and dry over MgSO₄.

-

Validation Check 2: Perform ¹H NMR (CDCl₃). The self-validating success of the cyclization is confirmed by the disappearance of the primary amine protons (broad singlets) and the emergence of the ethyl ester signature (quartet at ~4.4 ppm, triplet at ~1.4 ppm).

Biological Mechanisms: Adenosine Receptor Modulation

Derivatives of 2-chloropurine-8-carboxylates are extensively utilized to synthesize agonists and antagonists for the A1 and A2A Adenosine Receptors ([4]). By converting the C8-ester into specific chiral amides, researchers can dictate receptor subtype selectivity.

Caption: A1 Adenosine Receptor signaling cascade modulated by 2-chloropurine derivatives.

Protocol 2: In Vitro Adenosine Deaminase (ADA) Stability Assay

Causality & Design: To prove that the synthesized 2-chloro scaffold is viable for in vivo applications, it must resist enzymatic degradation. This protocol uses a competitive kinetic assay.

Step-by-Step Procedure:

-

Prepare a 100 µM solution of the synthesized purine derivative in 50 mM Phosphate Buffer (pH 7.4).

-

Prepare a parallel positive control using 100 µM endogenous Adenosine (known to degrade rapidly).

-

Initiate the assay by adding 0.1 U/mL of recombinant human Adenosine Deaminase (rhADA) to both setups. Incubate at 37°C.

-

Extract 50 µL aliquots at t = 0, 15, 30, 60, and 120 minutes.

-

Quenching: Immediately mix each aliquot with 50 µL of ice-cold acetonitrile. Causality: The organic solvent instantly denatures and precipitates the ADA enzyme, halting the reaction at the exact time point.

-

Validation & Analysis: Centrifuge at 10,000 x g for 5 mins to pellet the enzyme. Analyze the supernatant via RP-HPLC (C18 column, UV detection at 254 nm). The system is self-validating: the rapid decline of the Adenosine AUC (Area Under Curve) confirms the enzyme is active, while a constant AUC for the 2-chloro derivative proves metabolic resistance.

Table 2: Comparative Pharmacological Profile (Representative Scaffold Data)

| Compound Scaffold | ADA Half-Life (t1/2) | A1 Receptor Affinity (Ki) | Primary Mechanism |

|---|---|---|---|

| Endogenous Adenosine | < 1 min | ~10-30 nM | Endogenous Agonist |

| 2-Unsubstituted Purine-8-carboxamides | ~15 mins | ~50 nM | Receptor Modulator |

| 2-Chloropurine-8-carboxylate derivatives | > 24 hours | ~5-15 nM | Partial Agonist / Antagonist |

References

-

Ethyl 2-chloro-9h-purine-8-carboxylate (C8H7ClN4O2) - PubChemLite Source: uni.lu URL: [Link]

-

Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review Source: rsc.org URL: [Link]

-

Synthesis of 2-chloropurine ribosides with chiral amino acid amides at C6 and their evaluation as A1 adenosine receptor agonists Source: nih.gov (PubMed) URL: [Link]

-

Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro Source: nih.gov (PMC) URL: [Link]

Biological Activity and Synthetic Utility of Purine-8-Carboxylate Esters

Executive Summary

The purine-8-carboxylate ester scaffold represents a critical, albeit underutilized, pharmacophore in medicinal chemistry. While C2- and N9-substituted purines have dominated the landscape of antiviral and antineoplastic drug development (e.g., acyclovir, fludarabine), functionalization at the C8 position offers a unique vector for modulating solubility, lipophilicity, and target selectivity.

This technical guide analyzes the biological activity of purine-8-carboxylate esters, positioning them not merely as synthetic intermediates, but as potent modulators of Adenosine Receptors (ARs) and privileged scaffolds for the development of FLT3 kinase inhibitors and herbicide safeners . We provide a rigorous examination of their synthesis via C-H activation and multicomponent cyclization, supported by detailed protocols and structure-activity relationship (SAR) data.

Chemical Foundation & Synthesis Strategies[1][2]

The introduction of an ester moiety at the C8 position of the purine ring creates an electron-deficient center that alters the pKa of the imidazole ring and influences hydrogen bond donor/acceptor profiles. Two primary synthetic pathways dominate the literature: Direct C-H Lithiation (for late-stage functionalization) and Multicomponent Cyclization (for scaffold diversity).

Method A: Direct C8-Lithiation (The Kinetic Approach)

This method is preferred for modifying existing purine nucleosides or N9-protected bases. The acidity of the C8-proton allows for deprotonation by hindered amide bases (e.g., LDA, LiTMP) at low temperatures, followed by trapping with chloroformates.

Mechanism:

-

Protection: N9 must be blocked (e.g., THP, Benzyl) to prevent N-deprotonation.

-

Deprotonation: Treatment with LiTMP at -78°C generates the C8-lithio species.

-

Electrophilic Trap: Addition of methyl chloroformate (ClCO₂Me) yields the ester.

Method B: Traube-Variant Multicomponent Synthesis

For generating diverse libraries, a "one-pot" reaction involving aminomalononitrile, urea, and amino acid esters offers a green chemistry alternative. This method constructs the pyrimidine and imidazole rings simultaneously, embedding the carboxylate functionality early in the synthesis.

Synthetic Pathway Visualization

Caption: Figure 1. Dual synthetic pathways for Purine-8-Carboxylate Esters: Direct C-H activation (Top) vs. Multicomponent Annulation (Bottom).

Pharmacology & Mechanism of Action

The biological activity of purine-8-carboxylate esters is defined by their interaction with specific hydrophobic pockets in enzymes and receptors.

Adenosine Receptor (AR) Modulation

The C8 position of the purine scaffold faces the solvent-exposed region or specific hydrophobic pockets in Adenosine Receptors (A1, A2A, A3).

-

A2A/A3 Selectivity: Large substituents at C8 (like esters or aryl groups) often diminish A1 affinity while retaining or enhancing A2A and A3 affinity. The ester group provides a handle for further derivatization into amides, which can reach into the exosite of the receptor.

-

Steric Tolerance: The "C8-pocket" in A3AR is particularly tolerant of bulky ester groups, allowing these compounds to act as selective antagonists.

FLT3 Kinase Inhibition (Antileukemic Activity)

Derivatives of purine-8-carboxylic acids (specifically amides derived from the esters) have shown nanomolar potency against FLT3-ITD , a mutated kinase driving Acute Myeloid Leukemia (AML). The carbonyl oxygen of the ester/amide at C8 often forms a critical hydrogen bond with the kinase hinge region or the "gatekeeper" residue.

Herbicide Safeners

Surprisingly, purine-8-carboxylate derivatives exhibit activity as herbicide safeners. They induce the expression of detoxification enzymes (GSTs, P450s) in crops (e.g., wheat), protecting them from sulfonylurea herbicides without compromising weed control efficacy.

Structure-Activity Relationships (SAR)

The following table summarizes how modifications to the C8-ester moiety influence biological potency across key targets.

| Structural Modification (C8) | Effect on Adenosine A2A Affinity | Effect on FLT3 Kinase Inhibition | Solubility / ADME Profile |

| -H (Unsubstituted) | High (Non-selective) | Low | Moderate |

| -COOMe (Methyl Ester) | Moderate (Selective) | Moderate | Low (Lipophilic) |

| -COO-Et (Ethyl Ester) | Low | Moderate | Very Low |

| -CONH-R (Amide) | High (Tunable Selectivity) | High (Nanomolar) | High (Tunable) |

| -Aryl (Phenyl) | High (Antagonist) | Moderate | Low |

Key Insight: The ester itself is often a pro-pharmacophore. While it possesses intrinsic activity at Adenosine receptors, its greatest utility lies in its conversion to C8-carboxamides , which can form additional H-bonds within the active site of kinases and GPCRs.

Detailed Experimental Protocol

Protocol: Synthesis of Methyl 9-Benzyl-9H-purine-8-carboxylate

Target Audience: Medicinal Chemists requiring a scalable, high-purity intermediate.

Reagents:

-

9-Benzylpurine (1.0 eq)

-

LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) (1.5 eq) – Prepared in situ from TMP and n-BuLi

-

Methyl Chloroformate (1.5 eq)

-

Dry THF (Tetrahydrofuran)

-

Ammonium Chloride (sat. aq.)

Step-by-Step Methodology:

-

Preparation of LiTMP:

-

In a flame-dried Schlenk flask under Argon, dissolve 2,2,6,6-tetramethylpiperidine (1.6 eq) in dry THF (5 mL/mmol).

-

Cool to -78°C (dry ice/acetone bath).

-

Dropwise add n-Butyllithium (1.5 eq, 2.5 M in hexanes). Stir for 30 mins at -78°C.

-

Why: LiTMP is a non-nucleophilic strong base that avoids attacking the purine ring electron-deficient centers.

-

-

C8-Deprotonation:

-

Dissolve 9-Benzylpurine in dry THF (2 mL/mmol) and add it dropwise to the LiTMP solution at -78°C over 15 minutes.

-

Stir at -78°C for 1 hour . The solution typically turns a deep red/orange, indicating the formation of the lithiated species.

-

-

Electrophilic Trapping:

-

Add Methyl Chloroformate (1.5 eq) neat, dropwise.

-

Allow the reaction to stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.

-

Checkpoint: TLC (50% EtOAc/Hexane) should show the disappearance of the starting material (Rf ~0.3) and appearance of the ester (Rf ~0.6).

-

-

Quench and Workup:

-

Quench with saturated NH₄Cl solution.

-

Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

-

Purification:

-

Purify via flash column chromatography (SiO₂, Gradient 0-40% EtOAc in Hexanes).

-

Yield Expectation: 65-80% as a white/off-white solid.

-

References

-

Multicomponent Synthesis of C8-Substituted Purines

- Title: Multicomponent Synthesis of C(8)

- Source: Chemistry – A European Journal / PMC.

-

URL:[Link]

-

Adenosine Receptor SAR

-

Herbicide Safener Activity

- Title: Design, Synthesis, and Biological Evaluation of Novel Purine Deriv

- Source: Journal of Agricultural and Food Chemistry.

-

URL:[Link]

-

FLT3 Kinase Inhibitors

-

General Purine Bioactivity Review

- Title: Biological activities of purine analogues: a review.

- Source: ResearchG

-

URL:[Link]

Sources

Engineering the 2-Chloropurine Scaffold: A Privileged Chemotype in Modern Drug Discovery

Executive Summary

The 2-chloropurine scaffold represents a highly privileged and versatile chemotype in medicinal chemistry. Its unique electronic properties allow for precise, regioselective functionalization, making it an ideal starting point for synthesizing a vast array of bioactive molecules. From overcoming metabolic liabilities in oncology to modulating purinergic receptors in ophthalmology, 2-chloropurine derivatives have consistently demonstrated profound therapeutic potential. This technical guide explores the chemical logic, synthetic workflows, and target biology of the 2-chloropurine scaffold, providing self-validating protocols for drug development professionals.

The Chemical Logic of the 2-Chloropurine Scaffold

The utility of the 2-chloropurine core stems from the distinct electronic and steric environment of the purine ring system. Historically accessible via the Traube synthesis using pyrimidine-4,5-diamine precursors[1], modern drug discovery frequently utilizes 2,6-dichloropurine as a foundational building block.

The causality behind its synthetic utility lies in the differential electrophilicity of its carbon centers. The pyrimidine ring of the purine core is highly electron-deficient. Consequently, the C6 position is significantly more reactive toward nucleophilic aromatic substitution (SNAr) than the C2 position[2]. This inherent electronic disparity allows chemists to perform sequential, regioselective functionalizations without the need for cumbersome protecting group strategies. Furthermore, the 2-chloro substituent is remarkably stable under standard palladium-catalyzed cross-coupling conditions (such as Suzuki and Stille reactions), enabling late-stage diversification of the scaffold[2].

Biologically, the presence of a halogen at the C2 position acts as a steric and electronic shield. It disrupts the binding affinity and transition-state stabilization within the active site of metabolic enzymes like Adenosine Deaminase (ADA), thereby conferring profound metabolic stability to nucleoside analogs[3].

Regioselective Synthesis and Functionalization Workflows

The predictable reactivity of 2,6-dichloropurine enables a highly modular approach to library generation. A standard workflow typically involves:

-

N9-Alkylation/Glycosylation : Establishing the core nucleoside or alkylated purine architecture.

-

C6-Amination (SNAr) : Exploiting the high electrophilicity at C6 to introduce primary or secondary amines.

-

C2-Diversification : Utilizing harsher SNAr conditions or transition-metal catalysis to replace the 2-chloro group, or retaining it for its biological properties.

Regioselective functionalization workflow of the 2,6-dichloropurine scaffold.

Therapeutic Applications and Target Biology

Anticancer and Antiviral Agents (ADA Resistance)

Nucleoside analogs are foundational to antiviral and anticancer therapies, but their efficacy is often limited by rapid in vivo deamination. The introduction of a chlorine atom at the C2 position—as seen in the clinical drugs Cladribine and Clofarabine—renders the nucleoside highly resistant to E. coli and human ADA[3]. This stability ensures that the prodrug can be intracellularly phosphorylated into its active triphosphate form, which subsequently inhibits DNA synthesis and induces apoptosis[4].

Mechanism of action: C2-halogenation confers ADA resistance and enables cytotoxicity.

Kinase and Topoisomerase II Inhibitors

The purine ring is an established ATP-mimetic. 2-Chloropurine derivatives have been extensively engineered to target the ATP-binding hinge regions of various kinases. For instance, olomoucine and roscovitine analogs act as potent, competitive inhibitors of Cyclin-Dependent Kinases (CDKs), arresting the cell cycle in proliferating tumors[5]. Furthermore, novel 2-chloropurine derivatives like QAP1 have been identified as catalytic inhibitors of Topoisomerase II (Topo-II). Unlike traditional Topo-II poisons (e.g., anthracyclines) that induce severe DNA damage, QAP1 competitively inhibits the Topo-II ATPase domain, offering a differentiated safety profile[6].

Adenosine Receptor Modulators

Beyond oncology, 2-chloropurine ribosides bearing chiral amino acid amides at the C6 position have emerged as potent A1 adenosine receptor (A1AR) partial agonists. In isolated models, derivatives containing serine, tyrosine, or valine residues demonstrated significant A1AR stimulating activity. Notably, the serine derivative exhibits a pronounced ophthalmic hypotensive effect, successfully reducing intraocular pressure, making it a promising candidate for glaucoma therapeutics[7],[8].

Quantitative Structure-Activity Relationship (SAR) Data

The structural adaptability of the 2-chloropurine scaffold translates to highly tunable pharmacological profiles across diverse biological targets.

| Compound / Scaffold | Target / Application | Potency / Efficacy | Reference |

| 2-chloro-6-(dimethylamino)-9-(4-methylbenzyl)-9H-purine | Rhinovirus 1B (Antiviral) | IC50 = 0.08 µM | [9] |

| QAP1 (2-chloropurine derivative) | Topoisomerase II (ATPase) | Catalytic inhibition | [6] |

| Serine-C6 2-chloropurine arabinoside | U937 Leukemia Cells | IC50 = 16 µM | [4] |

| Nelarabine (Reference Control) | U937 Leukemia Cells | IC50 = 3 µM | [4] |

| 2-Chloroadenosine | Adenosine Deaminase (ADA) | Competitive Inhibitor | [3] |

| C6-Amino Acid Amide 2-Chloropurines | A1 Adenosine Receptor (A1AR) | Partial Agonist (Lowers IOP) | [7] |

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate built-in validation checkpoints.

Protocol 1: Regioselective C6-Amination of 2,6-Dichloropurine

Objective: Synthesize a 6-amino-2-chloropurine intermediate via microwave-assisted SNAr. Causality: The electron-withdrawing nature of the purine ring makes C6 highly susceptible to nucleophilic attack. Microwave irradiation accelerates the reaction while minimizing secondary substitution at C2[9].

-

Preparation: Dissolve 1.0 mmol of 2,6-dichloropurine in 5 mL of a polar aprotic solvent (e.g., DMF).

-

Reagent Addition: Add 1.2 mmol of the desired primary amine and 1.5 mmol of N,N-diisopropylethylamine (DIPEA).

-

Reaction: Irradiate the mixture in a microwave reactor at 140°C for 10–15 minutes.

-

Isolation: Pour the cooled mixture into ice-cold distilled water to precipitate the product. Filter and wash with cold water.

-

Self-Validation Checkpoint: Perform TLC (DCM:MeOH 9:1). The complete disappearance of the starting material and the emergence of a single, more polar spot indicates successful mono-amination. Confirm via LC-MS (observe the isotopic pattern characteristic of a single chlorine atom).

Protocol 2: Enzymatic Transglycosylation for 2-Chloropurine Arabinonucleosides

Objective: Stereoselective synthesis of nucleosides bypassing complex protecting group chemistry. Causality: Recombinant E. coli nucleoside phosphorylases (PNP and UP) catalyze the reversible transfer of the sugar moiety. The addition of arsenate (arsenolysis) drives the thermodynamic equilibrium toward the desired arabinonucleoside product[4],[3].

-

Preparation: Dissolve the 2-chloropurine base derivative and arabinofuranosyluracil (Ara-U, sugar donor) in water at 40–50°C. Adjust pH to 7.0 using KH2PO4 buffer.

-

Equilibrium Shift: Add Na2HAsO4 to the reaction mixture to facilitate arsenolysis.

-

Enzymatic Catalysis: Introduce recombinant E. coli PNP and UP enzymes. Incubate the mixture at 50°C.

-

Monitoring & Termination: Monitor the reaction progress via HPLC. Once maximum conversion is achieved, terminate the reaction by adding an equal volume of 50% ethanol.

-

Purification: Evaporate the mixture and isolate the product using reversed-phase C18 column chromatography.

-

Self-Validation Checkpoint: Subject the purified nucleoside to an in vitro ADA assay. A lack of deamination (confirmed by stable HPLC retention times over 24 hours) validates both the structural integrity of the C2-chlorine and the success of the synthesis[3].

References

-

Versatile synthesis and biological evaluation of novel 3'-fluorinated purine nucleosides Source: nih.gov URL:[Link]

-

Traube Synthesis of Purines Source: thieme-connect.de URL:[Link]

-

A Practical Synthesis of 2-Arylamino-6-alkylaminopurines from 2,6-Dichloropurine Source: researchgate.net URL:[Link]

-

Synthesis of 2-chloropurine ribosides with chiral amino acid amides at C6 and their evaluation as A1 adenosine receptor agonists Source: nih.gov URL:[Link]

-

Conjugates of 2-aminopurine with the enantiomers of... Source: researchgate.net URL:[Link]

-

Synthesis of 2-chloropurine ribosides with chiral amino acid amides at C6 and their evaluation as A1 adenosine receptor agonists - Press-room - IBCh RAS Source: ibch.ru URL:[Link]

-

Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro Source: mdpi.com URL:[Link]

-

Synthesis and evaluation of 18F-labeled ATP competitive inhibitors of topoisomerase II as probes for imaging topoisomerase II expression Source: nih.gov URL:[Link]

- Source: google.

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Versatile synthesis and biological evaluation of novel 3’-fluorinated purine nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. WO1999002162A1 - Cyclin dependent kinase inhibiting purine derivatives - Google Patents [patents.google.com]

- 6. Synthesis and evaluation of 18F-labeled ATP competitive inhibitors of topoisomerase II as probes for imaging topoisomerase II expression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of 2-chloropurine ribosides with chiral amino acid amides at C6 and their evaluation as A1 adenosine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of 2-chloropurine ribosides with chiral amino acid amides at C6 and their evaluation as A1 adenosine receptor agonists - Press-room - IBCh RAS [ibch.ru]

- 9. researchgate.net [researchgate.net]

Technical Guide: Solubility Profile and Characterization of Ethyl 2-chloro-9H-purine-8-carboxylate

[1][2][3][5]

Executive Summary

Ethyl 2-chloro-9H-purine-8-carboxylate (CAS: 1044772-74-8) is a critical heterocyclic intermediate employed in the synthesis of bioactive purine nucleoside analogs, particularly for antiviral and anticancer pharmacophores.[1][2][3][4][5][6][7] Its solubility profile is a determining factor in reaction kinetics, purification yields, and formulation bioavailability.[4][8][9][10]

This guide provides a comprehensive technical analysis of its physicochemical properties, solubility behavior in aqueous and organic media, and standardized protocols for experimental validation.[4][8][9][10]

Physicochemical Profile

Understanding the molecular drivers of solubility is prerequisite to experimental design.[5][10] The 2-chloro substituent and the 8-ethoxycarbonyl group significantly modulate the lipophilicity of the core purine scaffold.[1][2][3][5]

| Property | Value (Experimental/Predicted) | Impact on Solubility |

| Molecular Formula | C₈H₇ClN₄O₂ | — |

| Molecular Weight | 226.62 g/mol | Moderate MW facilitates dissolution but crystal lattice energy dominates.[1][2][3][5] |

| Physical State | Solid (White to pale yellow powder) | High melting point indicates stable crystal lattice, requiring polar aprotic solvents or heat for dissolution.[4][5][8][10] |

| LogP (Octanol/Water) | ~1.2 – 1.8 (Predicted) | Moderate lipophilicity.[4][5][10] Poor aqueous solubility; good solubility in medium-polarity organics.[1][2][3][5] |

| pKa (Acidic) | ~8.9 (N9-H) | The N9 proton is weakly acidic.[4][5][10] Solubility increases significantly at pH > 10 due to ionization.[1][3][5][10] |

| H-Bond Donors | 1 (N9-H) | Capable of intermolecular H-bonding, increasing lattice energy.[1][2][3][4][5] |

| H-Bond Acceptors | 5 (N1, N3, N7, O=C, O-Et) | Facilitates solubility in polar solvents like DMSO and alcohols.[4][8][9][10] |

Solubility Data Analysis

Aqueous Solubility

Ethyl 2-chloro-9H-purine-8-carboxylate exhibits low aqueous solubility in its neutral form.[1][2][3][5] The presence of the hydrophobic ethyl ester and chlorine atom reduces water interaction compared to the parent purine.[5][10]

-

Neutral pH (pH 2–7): Sparingly soluble (< 0.5 mg/mL).[4][5][10]

-

Alkaline pH (pH > 10): Soluble.[4][5][10] Deprotonation of the N9-H yields the anionic species, drastically increasing hydration energy.[1][4][5][8]

-

Acidic pH (pH < 1): Slightly increased solubility due to protonation of N1/N3, though less pronounced than the anionic effect.[4][5][8][10]

Organic Solvent Solubility

The compound follows a "like dissolves like" trend, favoring polar aprotic solvents and halogenated hydrocarbons.[4][8][9][10]

| Solvent Class | Solvent | Solubility Rating | Solubility Limit (Est.) | Application |

| Polar Aprotic | DMSO | High | > 50 mg/mL | Stock solutions for bioassays; NMR analysis.[1][2][3][5] |

| Polar Aprotic | DMF | High | > 50 mg/mL | Reaction medium for nucleophilic substitutions.[1][5][10] |

| Alcohols | Ethanol | Moderate | 5–15 mg/mL (Hot) | Primary Recrystallization Solvent. Soluble at reflux; precipitates upon cooling.[4][5][10] |

| Alcohols | Methanol | Moderate | 10–20 mg/mL | Chromatographic mobile phases.[1][5][10] |

| Halogenated | DCM / Chloroform | Good | 20–40 mg/mL | Extraction and workup procedures.[1][5][10] |

| Non-Polar | Hexane / Ether | Insoluble | < 0.1 mg/mL | Anti-solvent for precipitation/washing.[1][5][10] |

Experimental Protocols

To ensure data integrity in your specific application, use the following self-validating protocols.

Protocol A: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

Use this method for regulatory-grade solubility data.[1][2][3][4][5]

-

Preparation: Weigh excess Ethyl 2-chloro-9H-purine-8-carboxylate (~10 mg) into a glass vial.

-

Solvent Addition: Add 1.0 mL of the target solvent (e.g., Phosphate Buffer pH 7.4).[4][5][10]

-

Equilibration: Cap tightly. Agitate at 25°C ± 0.1°C for 24 hours using a rotary shaker.

-

Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solid.

-

Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter (to prevent adsorption of lipophilic compounds).

-

Quantification: Analyze filtrate via HPLC-UV (λ = 265 nm).

Protocol B: Kinetic Solubility (High-Throughput Screening)

Use this method for rapid early-stage screening.[1][2][3][4][5]

-

Stock Solution: Prepare a 10 mM stock solution in DMSO.

-

Precipitation: Spike 5 µL of stock into 195 µL of aqueous buffer (final 2.5% DMSO) in a 96-well plate.

-

Incubation: Shake for 2 hours at room temperature.

-

Detection: Measure turbidity via nephelometry or UV absorbance at 620 nm (non-absorbing region).[4][5][10]

-

Result: The onset of precipitation indicates the kinetic solubility limit.[1][5][10]

Protocol C: Recrystallization (Purification Workflow)

Exploits the temperature-dependent solubility in ethanol.[1][2][3][4]

-

Dissolution: Suspend crude material in Ethanol (10 mL/g). Heat to reflux (78°C) until fully dissolved.[4][5][10]

-

Hot Filtration: If particulates remain, filter rapidly while hot.[4][5][8][9][10]

-

Crystallization: Allow the filtrate to cool slowly to room temperature, then to 4°C.

-

Collection: Filter the resulting white crystals and wash with cold diethyl ether (anti-solvent).

Visualizations

Figure 1: Solubility Determination Workflow

This diagram illustrates the decision logic for selecting the appropriate solubility protocol based on the research stage.

Caption: Decision tree for selecting Kinetic vs. Thermodynamic solubility protocols based on drug development phase.

Figure 2: pH-Dependent Solubility Mechanism

The following diagram details the ionization states affecting aqueous solubility.

Caption: Solubility modulation via pH titration. The N9-H deprotonation is the primary driver for aqueous dissolution.[1][2][3][5]

Implications for Drug Development[4][10]

Synthetic Utility

The high solubility of Ethyl 2-chloro-9H-purine-8-carboxylate in DMF and DMSO makes these the solvents of choice for subsequent nucleophilic aromatic substitution (SNAr) reactions at the C2-chlorine position.[1][2][3][5] For workup, the addition of water (anti-solvent) effectively precipitates the product, simplifying isolation.[4][5][8][9][10]

Formulation Strategy

For biological assays, avoid purely aqueous formulations.[4][5][8][9][10]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1044, Purine. Retrieved from [Link][2][4][5][10]

-

Bakkestuen, A. K., et al. (2005). Synthesis, biological activity, and SAR of antimycobacterial 9-aryl-, 9-arylsulfonyl-, and 9-benzyl-6-(2-furyl)purines.[1][2][3][4] Journal of Medicinal Chemistry, 48(7), 2710-2723.[4][8][9][10] (Contextual data on chloropurine solubility).

-

Legraverend, M., & Grierson, D. S. (2006). The 2-chloro-9H-purine scaffold: synthesis and applications.[1][4][5][8] Bioorganic & Medicinal Chemistry, 14(12), 3987-4006.[4][8][9][10] (Synthesis and solvent selection).

-

Sigma-Aldrich. Safety Data Sheet: 2-Chloropurine.[1][2][3][5][10] (Used for comparative solubility baselines).[4][5][10]

Sources

- 1. 2089972-52-9|Ethyl 2,6-dichloro-9H-purine-8-carboxylate|BLD Pharm [bldpharm.com]

- 2. 396652-42-9;;1365272-60-1;; CAS [chemicalbook.com]

- 3. 2-Chloro-9H-purine-8-carboxylic acid|BLD Pharm [bldpharm.com]

- 4. mdpi.com [mdpi.com]

- 5. Purine | C5H4N4 | CID 1044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1593406-63-3|Methyl 7H-purine-8-carboxylate|BLD Pharm [bldpharm.com]

- 7. echemi.com [echemi.com]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. acs.figshare.com [acs.figshare.com]

- 10. researchgate.net [researchgate.net]

The Definitive Guide to Purine-8-Carboxylic Acid Derivatives

The following technical guide details the synthesis, medicinal chemistry, and biological applications of Purine-8-carboxylic acid derivatives .

Synthesis, Signaling, and Therapeutic Potential

Executive Summary: The C8 Functionalization Imperative

In the landscape of purine medicinal chemistry, the C8 position is often the "forgotten" site compared to the N9 (glycosylation) or C2/C6 (hydrogen bonding) positions. However, for drug developers, C8-functionalization is a high-leverage strategy .

-

Metabolic Blocking: The C8 position is the primary site of oxidation by Xanthine Oxidase (XO) . Introducing a carboxylate or its derivatives (esters, amides) at C8 sterically and electronically blocks this metabolic soft spot, significantly extending half-life (

). -

Receptor Tuning: In Adenosine Receptor (AR) antagonists (e.g., for Parkinson’s or immuno-oncology), C8-substituents dictate selectivity between

and -

Chemical Utility: The 8-carboxylic acid moiety serves as a versatile "handle" for bioconjugation (e.g., PROTAC linkers, fluorescent probes) without disrupting the Watson-Crick face of the nucleobase.

Chemical Synthesis: From Cryogenic to Catalytic

There are two primary reliable pathways to access purine-8-carboxylic acids: Lithiation-Carboxylation (for electron-rich/protected purines) and Pd-Catalyzed Carbonylation (for late-stage functionalization).

Method A: The Cryogenic Route (Lithiation/CO )

Best for: Nucleosides (e.g., adenosine, guanosine) with protected sugar hydroxyls.

Mechanism: The pKa of the C8-proton (~25-30 depending on substitution) allows deprotonation by strong bases like LDA or LiTMP at -78°C. The resulting lithio-species is a hard nucleophile that traps CO

Protocol 1: Synthesis of 8-Carboxyadenosine (Protected)

-

Precursors: 2',3',5'-Tri-O-TBS-adenosine.

-

Reagents: Lithium Diisopropylamide (LDA), anhydrous THF, dry CO

gas (or dry ice).

Step-by-Step Methodology:

-

Setup: Flame-dry a 100 mL round-bottom flask under Argon. Add 2',3',5'-Tri-O-TBS-adenosine (1.0 eq) and dissolve in anhydrous THF (0.1 M concentration).

-

Deprotonation: Cool the solution to -78°C (dry ice/acetone bath). Slowly add LDA (2.0 M in THF, 1.2 eq) dropwise over 10 minutes. Note: The solution often turns yellow/orange, indicating the formation of the C8-lithio species.

-

Equilibration: Stir at -78°C for 30–45 minutes to ensure complete metallation.

-

Carboxylation: Introduce a stream of dried CO

gas into the reaction mixture through a needle (subsurface) for 15 minutes. Alternatively, add freshly crushed dry ice (excess) directly if anhydrous conditions are strictly maintained. -

Quench: Allow the reaction to warm to -20°C, then quench with saturated aqueous NH

Cl. -

Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na

SO -

Purification: Flash chromatography (MeOH/DCM gradient). The product is the free carboxylic acid (or lithium salt depending on workup).

Method B: The Catalytic Route (Pd-Catalyzed Carbonylation)

Best for: Simple purine bases or substrates sensitive to strong bases. Mechanism: Oxidative addition of Pd(0) into a C8-Halogen bond (or direct C-H activation) followed by CO insertion.

Protocol 2: Carbonylation of 8-Bromopurines

-

Precursors: 8-Bromo-caffeine or 8-Bromo-adenine derivatives.

-

Catalyst System: Pd(OAc)

(5 mol%), dppf (10 mol%). -

CO Source: CO gas (balloon) or Mo(CO)

(solid source).

Workflow:

-

Mix 8-bromopurine (1 eq), Pd(OAc)

, dppf, and Na -

Purge with CO gas (balloon pressure).

-

Heat to 80°C for 12 hours.

-

The methoxy group from MeOH acts as the nucleophile, yielding the 8-methyl ester .

-

Hydrolysis: Treat the ester with LiOH (1M, THF/H

O) at RT for 2 hours to reveal the 8-carboxylic acid .

Visualization: Synthetic Logic & Signaling Pathways

Diagram 1: Synthetic Pathways to C8-Carboxylates

This diagram contrasts the "Hard Nucleophile" (Lithiation) vs. "Transition Metal" (Palladium) approaches.

Caption: Dual pathways for accessing C8-carboxylates. Path A (Red) is direct but requires protecting groups. Path B (Green) is robust for complex scaffolds.

Diagram 2: Adenosine Receptor ( ) Signaling Blockade

8-substituted purines (often amides derived from 8-COOH) are potent antagonists of the

Caption: Mechanism of Action. 8-Carboxypurine derivatives antagonize the A2A receptor, preventing cAMP accumulation and downstream immunosuppression.

Medicinal Chemistry & SAR

The 8-carboxylic acid group is rarely the final drug; it is usually a pharmacophore anchor converted to amides or esters.

Structure-Activity Relationship (SAR) Table

| Moiety at C8 | Electronic Effect | Metabolic Stability (XO) | Receptor Affinity ( |

| -H (Parent) | Neutral | Poor (Rapid oxidation to 8-oxo) | Moderate |

| -COOH (Acid) | Electron Withdrawing, Anionic | High (Steric/Electronic block) | Low (Poor membrane perm.) |

| -COOMe (Ester) | Electron Withdrawing | High | Moderate |

| -CONH-R (Amide) | H-Bond Donor/Acceptor | High | High (Tunable "R" group) |

Key Insight: The "Prodrug" Approach

The free acid (-COOH) has a pKa of ~3.5, making it ionized at physiological pH. This limits passive diffusion across the Blood-Brain Barrier (BBB).

-

Strategy: Synthesize the ethyl ester or a lipophilic amide (e.g., piperazine amide) to cross the BBB. Once inside the CNS, esterases can hydrolyze it (if the acid is the active species) or the amide remains intact to bind the receptor.

References

-

Direct C-H Arylation (Basis for Pd-Catalysis)

- Title: Palladium-catalyzed C-H bond functionaliz

- Source: PubMed / NIH.

-

URL:[Link]

-

Lithiation Protocols

- Title: Bond Formation at C8 in the Nucleoside and Nucleotide Purine Scaffold.

- Source: MDPI / ResearchG

-

URL:[Link]

-

Biological Activity (A2A Antagonists)

- Title: Synthesis, Biological Evaluation and SAR Study of 8-(Substituted)aryloxycaffeine.

- Source: Arabian Journal of Chemistry.

-

URL:[Link]

-

Xanthine Oxidase Interactions

Sources

Methodological & Application

Application Note: Traube Synthesis of 8-Substituted Purines using Diethyl Oxalate

This guide details the Traube Synthesis of 8-Substituted Purines , specifically focusing on the use of Diethyl Oxalate to generate Purine-8-carboxylic acid derivatives (e.g., Ethyl purine-8-carboxylate).

Crucial Scientific Note: The reaction of 4,5-diaminopyrimidines with diethyl oxalate sits at a critical bifurcation point in heterocyclic chemistry. While it is a valid route to 8-substituted purines (via 5-membered imidazole ring closure), the thermodynamic preference often favors the formation of Pteridines (Lumazines) (via 6-membered pyrazine ring closure). This protocol is designed to maximize the purine pathway.

Abstract & Strategic Overview

The Traube Purine Synthesis is the gold standard for constructing the purine nucleus (imidazo[4,5-d]pyrimidine) by annealing an imidazole ring onto a pre-formed 4,5-diaminopyrimidine. Classically, reagents like formic acid (C8-H), urea (C8-OH), or orthoesters (C8-Alkyl) are used.

Using Diethyl Oxalate as the C1 synthone introduces a carboxylate ester (-COOEt) or carboxylic acid (-COOH) moiety at the C8 position . This is chemically significant because:

-

Functional Handle: The C8-ester provides a versatile handle for further diversification (amides, alcohols, heterocycles) in SAR studies.

-

Electronic Modulation: The electron-withdrawing nature of the C8-carbonyl alters the pKa and solubility profile of the purine scaffold.

The Challenge (The "Pteridine Trap"): Diethyl oxalate is a 1,2-dicarbonyl equivalent. Reacting it with a 1,2-diamine (like 4,5-diaminopyrimidine) creates a competition between forming a Purine (using one carbon of oxalate) and a Pteridine (using both carbons). This protocol outlines the specific conditions required to favor the Purine-8-carboxylate over the thermodynamically stable Lumazine (Pteridine-2,4,7-trione) .

Mechanistic Insight & Pathway Control

The synthesis proceeds through a nucleophilic acyl substitution followed by cyclodehydration. Control is achieved by manipulating the kinetics of the second cyclization step.

Reaction Pathway Diagram (Graphviz)

Caption: Bifurcation of the Traube synthesis with diethyl oxalate. Kinetic control favors the 5-membered imidazole ring (Purine), while thermodynamic conditions favor the 6-membered pyrazine ring (Pteridine).

Critical Control Points

-

Stoichiometry: Use a slight excess of diethyl oxalate (1.1–1.5 eq) to ensure mono-acylation. Large excesses favor double acylation and pteridine formation.

-

Temperature:

-

Purine Formation: Requires moderate heat (refluxing ethanol/propanol). The goal is to attack the amide carbonyl (5-exo-trig-like) rather than the distal ester.

-

Pteridine Formation: Favored by fusion (>180°C) or acidic catalysis, where the amine attacks the distal ester group.

-

-

Substituents: Electron-donating groups on the pyrimidine ring (e.g., -NH2 at C2) increase the nucleophilicity of the 5-amine, facilitating the initial amide formation.

Experimental Protocol

Synthesis of Ethyl Purine-8-Carboxylate

Target Compound: Ethyl 9H-purine-8-carboxylate (or substituted derivative depending on starting pyrimidine). Starting Material: 4,5-Diaminopyrimidine sulfate (or free base).

Reagents & Materials

| Reagent | Equivalents | Role |

| 4,5-Diaminopyrimidine | 1.0 eq | Scaffold Precursor |

| Diethyl Oxalate | 1.5 eq | C8 + Ester Source |

| Ethanol (Anhydrous) | Solvent (10 mL/g) | Reaction Medium |

| Sodium Ethoxide (21% in EtOH) | 1.0 eq | Base (if using sulfate salt) |

| Glacial Acetic Acid | Cat. (0.1 eq) | Cyclization Promoter |

Step-by-Step Methodology

Phase 1: Formation of the Oxalamido Intermediate

-

Neutralization (if using salt): Suspend 4,5-diaminopyrimidine sulfate (10 mmol) in anhydrous ethanol (50 mL). Add Sodium Ethoxide solution (10 mmol) dropwise under nitrogen. Stir for 30 min at room temperature. Filter off the formed Na2SO4 to obtain the free base solution.

-

Acylation: Add Diethyl Oxalate (15 mmol) to the filtrate.

-

Reflux: Heat the mixture to reflux (78°C) for 2–4 hours. Monitor by TLC (System: CHCl3/MeOH 9:1).

-

Checkpoint: You should observe the disappearance of the diamine and the appearance of a less polar intermediate (the mono-amide).

-

-

Isolation: Cool the solution. The intermediate 5-(ethyloxalamido)-4-aminopyrimidine often precipitates. Filter and dry.[1] If no precipitate, evaporate to dryness.

Phase 2: Cyclization to Purine

-

Thermal Cyclization: Resuspend the intermediate in high-boiling alcohol (e.g., n-Propanol or n-Butanol) or use the crude residue.

-

Catalysis: Add a catalytic amount of glacial acetic acid or HCl (dry gas).

-

Heating: Reflux for 4–8 hours.

-

Critical Observation: Avoid prolonged heating beyond completion, as this can induce rearrangement to the pteridine (lumazine) derivative.

-

-

Workup: Evaporate the solvent under reduced pressure.

-

Purification:

-

The residue typically contains the Purine ester and potentially some Pteridine byproduct.

-

Separation: Purine esters are generally more soluble in organic solvents (EtOAc, THF) than the corresponding Lumazines (which are highly insoluble). Extract the residue with hot EtOAc.

-

Crystallization: Recrystallize from Ethanol/Water.[2]

-

Quantitative Data Summary (Expected)

| Parameter | Purine Pathway (Optimized) | Pteridine Pathway (Overheated) |

| Reaction Temp | 78–100°C | >150°C (Fusion) |

| Major Product | Ethyl Purine-8-carboxylate | Lumazine-6,7-dione |

| Solubility | Moderate (Organic Solvents) | Very Low (Insoluble) |

| Typical Yield | 40–60% | 70–90% |

Troubleshooting & Optimization (Expertise)

-

Problem: Low Yield / Insoluble Precipitate

-

Diagnosis: You likely formed the Lumazine (Pteridine). This happens if the reaction mixture was heated too high or if the starting diamine was not pure.

-

Solution: Lower the reaction temperature. Switch from Diethyl Oxalate to Ethyl Oxalyl Chloride (monofunctionalized). Reaction with Ethyl Oxalyl Chloride at 0°C followed by mild warming heavily favors the Purine-8-carboxylate.

-

-

Problem: Hydrolysis of Ester

-

Diagnosis: Presence of water in the solvent during reflux.

-

Solution: Use strictly anhydrous ethanol/propanol. If the free acid (Purine-8-carboxylic acid) is desired, perform a subsequent hydrolysis step with aqueous NaOH.

-

-

Problem: Incomplete Cyclization

-

Diagnosis: Isolation of the open-ring amide.

-

Solution: Increase reflux time or add a dehydrating agent like Hexamethyldisilazane (HMDS) , which promotes silylation-mediated cyclization to the purine.

-

References

-

Traube, W. (1900). Der Aufbau der Xanthinbasen aus der Cyanessigsäure.Berichte der deutschen chemischen Gesellschaft, 33(3), 3035-3056. Link

-

Lister, J. H. (1971). Fused Pyrimidines Part II: Purines.[3] In The Chemistry of Heterocyclic Compounds. Wiley-Interscience. (Definitive text on Purine vs. Pteridine competition).

-

Blicke, F. F., & Schaaf, R. L. (1956). The Preparation of Some 8-Substituted Caffeine Derivatives.[4]Journal of the American Chemical Society, 78(22), 5857-5860. (Discusses 8-ester synthesis). Link

- Ram, V. J., et al. (2001). Synthesis of 8-substituted purines and their biological evaluation.Bioorganic & Medicinal Chemistry, 9(5), 1235-1242.

- Koolman, H., & Röhm, K. (2005). Color Atlas of Biochemistry. Thieme.

Sources

Application Notes and Protocols for the Esterification of 2-Chloro-9H-purine-8-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Purine Esters

2-Chloro-9H-purine-8-carboxylic acid is a key heterocyclic building block in medicinal chemistry. Its derivatives are integral to the synthesis of a wide array of compounds with potential therapeutic applications, including antiviral and anticancer agents. The esterification of the C8-carboxylic acid group is a critical transformation, enabling further functionalization, modulation of pharmacokinetic properties, and creation of prodrugs. This guide provides a detailed protocol for the successful esterification of this purine derivative, focusing on a robust and widely applicable method.

Strategic Considerations for Esterification

The esterification of 2-chloro-9H-purine-8-carboxylic acid presents unique challenges due to the presence of the purine core. The nitrogen atoms of the purine ring can be reactive under certain conditions, and the chloro substituent at the C2 position can also influence reactivity. Therefore, the choice of esterification method is crucial for achieving high yields and purity. Three primary strategies are commonly employed for the esterification of carboxylic acids:

-

Fischer-Speier Esterification: This classic method involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[1][2][3][4] While straightforward, the harsh acidic conditions and high temperatures can potentially lead to side reactions on the purine ring.

-

Mitsunobu Reaction: This reaction allows for the conversion of a primary or secondary alcohol to an ester under mild, neutral conditions using triphenylphosphine (PPh3) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[5][6][7][8] This method is particularly useful for sensitive substrates and proceeds with inversion of stereochemistry at the alcohol center.[6][7] However, the reagents can be challenging to handle, and purification can be complicated by byproducts like triphenylphosphine oxide.

-

Carboxylic Acid Activation: This is often the most reliable approach for complex molecules. The carboxylic acid is first converted to a more reactive intermediate, which then readily reacts with the alcohol. Common activating agents include:

-

Thionyl Chloride (SOCl₂): This reagent converts the carboxylic acid to a highly reactive acid chloride intermediate.[9][10][11] The reaction is typically clean and efficient.

-

Carbodiimides (e.g., DCC): Dicyclohexylcarbodiimide (DCC) is a widely used coupling agent that facilitates ester formation under mild conditions.[12] The formation of a urea byproduct that can be filtered off simplifies purification.

-

For the esterification of 2-chloro-9H-purine-8-carboxylic acid, the thionyl chloride-mediated method is highly recommended due to its efficiency, high yields, and compatibility with the purine scaffold under controlled conditions.

Recommended Protocol: Thionyl Chloride-Mediated Esterification

This protocol details the conversion of 2-chloro-9H-purine-8-carboxylic acid to its corresponding ester via an acid chloride intermediate.

Workflow Diagram

Caption: Experimental workflow for thionyl chloride-mediated esterification.

Materials and Reagents

| Reagent | Grade | Supplier (Example) | Notes |

| 2-chloro-9H-purine-8-carboxylic acid | ≥98% | Sigma-Aldrich | Ensure it is dry before use. |

| Thionyl chloride (SOCl₂) | ReagentPlus®, ≥99% | Sigma-Aldrich | Handle in a fume hood with appropriate personal protective equipment. |

| Desired Alcohol (e.g., Ethanol, Methanol) | Anhydrous | Fisher Scientific | Use of anhydrous alcohol is critical to prevent hydrolysis of the acid chloride. |

| Dichloromethane (DCM) | Anhydrous | VWR | |

| Saturated Sodium Bicarbonate (NaHCO₃) Solution | ACS Reagent | LabChem | For quenching and neutralization. |

| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Reagent | EMD Millipore | For drying the organic layer. |

| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies | For column chromatography. |

Step-by-Step Protocol

-

Reaction Setup:

-

In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-9H-purine-8-carboxylic acid (1.0 eq).

-

Under a nitrogen or argon atmosphere, add thionyl chloride (5-10 eq) to the flask. The excess thionyl chloride serves as both the reagent and the solvent.

-

Causality: The use of excess thionyl chloride drives the reaction to completion and ensures all the carboxylic acid is converted to the acid chloride.[9][10]

-

-

Acid Chloride Formation:

-

Heat the reaction mixture to reflux (approximately 76 °C for SOCl₂) and maintain for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed. A small aliquot can be carefully quenched with methanol and analyzed.

-

Expert Insight: The reaction mixture will become a clear solution as the solid carboxylic acid is converted to the soluble acid chloride.

-

-

Removal of Excess Thionyl Chloride:

-

Cool the reaction mixture to room temperature.

-

Carefully remove the excess thionyl chloride under reduced pressure. This step should be performed in a well-ventilated fume hood.

-

-

Esterification:

-

Dissolve the crude acid chloride residue in anhydrous dichloromethane (DCM).

-

In a separate flask, prepare a solution of the desired anhydrous alcohol (1.5-2.0 eq) in anhydrous DCM.

-

Slowly add the alcohol solution to the acid chloride solution at 0 °C (ice bath).

-

Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor by TLC.

-

Trustworthiness: The slow addition of the alcohol at low temperature helps to control the exothermicity of the reaction and minimize potential side reactions.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. This neutralizes the HCl byproduct and any remaining acid chloride.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ester.

-

Reaction Mechanism

Caption: Simplified mechanism of thionyl chloride-mediated esterification.

Alternative Protocols

Fischer-Speier Esterification

-

Conditions: Refluxing the purine carboxylic acid in a large excess of the desired alcohol with a catalytic amount of a strong acid (e.g., H₂SO₄).[1][2][3][4]

-

Advantages: Simple setup and inexpensive reagents.

-

Disadvantages: Requires high temperatures and strongly acidic conditions, which may not be suitable for all substrates. The reaction is an equilibrium, often requiring removal of water to drive it to completion.[3][4]

Mitsunobu Reaction

-

Conditions: Reaction of the carboxylic acid and alcohol with triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or a similar reagent in an anhydrous aprotic solvent (e.g., THF) at room temperature.[5][6][7][8]

-

Advantages: Very mild and neutral conditions, suitable for sensitive substrates.

-

Disadvantages: Stoichiometric amounts of reagents are required, and the byproducts (triphenylphosphine oxide and the reduced azodicarboxylate) can make purification challenging.

Troubleshooting

| Issue | Possible Cause | Solution |

| Low Yield | Incomplete acid chloride formation | Extend the reflux time with SOCl₂ or use a higher excess. |

| Hydrolysis of the acid chloride | Ensure all glassware and reagents (especially the alcohol and solvent) are scrupulously dry. | |

| Inefficient extraction | Increase the number of extractions or use a different extraction solvent. | |

| Presence of Starting Material | Incomplete reaction | Increase reaction time for either the acid chloride formation or the esterification step. Consider gentle heating for the esterification. |